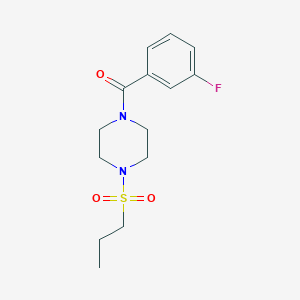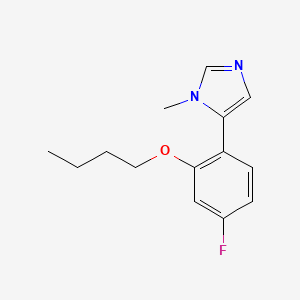
2-methoxy-4-(2-nitrovinyl)phenyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-methoxy-4-(2-nitrovinyl)phenyl nicotinate" is a chemical compound with potential applications in various fields due to its unique properties. The compound has been a subject of interest in scientific research for its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "2-methoxy-4-(2-nitrovinyl)phenyl nicotinate" typically involves straightforward chemical routes yielding good results. For instance, a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a simple route with consistent spectral and elemental analysis data (Ahipa et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through crystallographic studies. These studies reveal details about the compound's three-dimensional structure, molecular shape, and nature of short contacts. Computational methods like Density Functional Theory (DFT) are commonly used to understand the non-planar structure and theoretical IR spectral data (Ahipa et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds include their ability to exhibit good absorption and fluorescence properties, with a positive solvatochromic effect in varying solvent polarities. This indicates potential applications in materials science, especially in the area of light-emitting materials (Ahipa et al., 2014).
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
A derivative closely related to 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile (W-NO2), has been synthesized and investigated for its application in dye-sensitized solar cells (DSSCs). The study found that W-NO2, when used as a co-sensitizer with N719 dye in DSSCs, significantly increased the spectral coverage and improved the efficiency of the solar cells by 1.78 times compared to devices based solely on N719. This suggests that derivatives of 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate could play a role in enhancing the performance of solar energy devices through improved dye sensitization (Hemavathi et al., 2019).
Corrosion Inhibition
Another study demonstrated the influence of nitro (NO2) and methoxy (OCH3) substituents on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic environments. Derivatives with methoxy substituents showed enhanced inhibition efficiency, suggesting that compounds related to 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate could be effective corrosion inhibitors in acidic conditions. This research highlights the potential of such derivatives in protecting metals from corrosion, particularly in industrial applications (Ankush Mishra et al., 2018).
Magnetic Properties and Single-Molecule Magnets (SMMs)
Research into the synthesis of new mononuclear tri-spin compounds based on the nitronyl nitroxide radical and derivatives, including 2-(4-(methoxycarbonyl)phenyl)-4,4,5,5-tetramethylimidazolin-1-oxyl-3-oxide, has revealed interesting magnetic properties. These compounds show potential for application as single-molecule magnets (SMMs), a class of materials that exhibit magnetic memory at the molecular level, potentially useful for quantum computing and data storage technologies (Lei-Lei Li et al., 2015).
Hypoxic Tumor Cell Imaging
A study developed a highly selective and sensitive fluorescence probe for imaging the hypoxic status of tumor cells by detecting nitroreductase activity. This research illustrates the potential of compounds structurally similar to 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate in medical diagnostics, particularly in identifying and understanding the hypoxic environments within tumors that can influence cancer progression and treatment resistance (Z. Li et al., 2013).
Photophysical Properties
Research on the synthesis and characterization of new luminescent nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has demonstrated their potential as blue light-emitting materials. These findings suggest applications in optoelectronic devices and materials, where efficient light emission is crucial (T. N. Ahipa et al., 2014).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Eigenschaften
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-21-14-9-11(6-8-17(19)20)4-5-13(14)22-15(18)12-3-2-7-16-10-12/h2-10H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVVHBHJHDOMJJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Nicotinic acid 2-methoxy-4-(2-nitro-vinyl)-phenyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)
![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)
![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)



![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)